molecular formula C20H17NO3 B13873295 Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate

Phenyl {2-[(phenylmethyl)oxy]phenyl}carbamate

Cat. No.: B13873295
M. Wt: 319.4 g/mol
InChI Key: WGJHHOSPWZYNQG-UHFFFAOYSA-N
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Description

Phenyl N-(2-phenylmethoxyphenyl)carbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its phenyl and phenylmethoxyphenyl groups attached to the carbamate moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(2-phenylmethoxyphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2-phenylmethoxyphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the corresponding carbamates. This reaction is often carried out in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of phenyl N-(2-phenylmethoxyphenyl)carbamate may involve large-scale batch or continuous processes. These processes typically use similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality carbamate products .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(2-phenylmethoxyphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl N-(2-phenylmethoxyphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-(2-phenylmethoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s phenyl and phenylmethoxyphenyl groups contribute to its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Phenyl N-(2-phenylmethoxyphenyl)carbamate can be compared with other carbamate derivatives, such as:

The uniqueness of phenyl N-(2-phenylmethoxyphenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

phenyl N-(2-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C20H17NO3/c22-20(24-17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)23-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22)

InChI Key

WGJHHOSPWZYNQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)OC3=CC=CC=C3

Origin of Product

United States

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